4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine is a chemical compound characterized by its pyrazole ring structure, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine source under reductive conditions. One common method is the reductive amination of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, often carried out in continuous flow reactors to enhance efficiency and control reaction conditions. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazoles or pyrazolines.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine is structurally similar to other pyrazole derivatives, such as 4-(1-methyl-1H-pyrazol-4-yl)pyridine and 1-(1H-pyrazol-4-yl)ethanone These compounds share the pyrazole ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
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Properties
CAS No. |
1248396-14-6 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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